molecular formula C4H12N2 B021762 N,N'-Dimethylethylenediamine CAS No. 110-70-3

N,N'-Dimethylethylenediamine

Cat. No. B021762
CAS RN: 110-70-3
M. Wt: 88.15 g/mol
InChI Key: KVKFRMCSXWQSNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N'-Dimethylethylenediamine is synthesized through multiple pathways, including the reaction of ethylenediamine with dimethyl sulfate or through more refined methods involving the use of specific catalyst systems for targeted functionalization. For instance, the compound has been synthesized via a Staudinger reaction involving N,N'-dimethyl-N,N'-bis(diphenylphosphino)ethylenediamine and phosphoryl azide, showcasing the versatility of its synthesis routes (Balakrishna et al., 2001).

Molecular Structure Analysis

The molecular structure of N,N'-Dimethylethylenediamine and its derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal detailed insights into the geometrical configuration of the molecule and its derivatives, facilitating the understanding of its reactivity and interaction with other molecules. For example, a study involving the structural analysis of a cis-dioxomolybdenum(VI) complex with a derivative of N,N'-Dimethylethylenediamine provides valuable information on its coordination behavior and molecular geometry (Jong-Wan Lim et al., 2002).

Chemical Reactions and Properties

N,N'-Dimethylethylenediamine participates in a wide range of chemical reactions, including complexation reactions with metals, synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. Its chemical properties are exploited in the synthesis of metal complexes, illustrating its ability to act as a bidentate ligand and form stable chelates with transition metals. For example, its use in the direct template syntheses of Cu(II)/Cr(III) complexes highlights its versatility and utility in preparing heterometallic complexes (Nikitina et al., 2009).

Scientific Research Applications

  • Supramolecular Chemistry and Paramagnetism : DMEDA and its derivatives are used in preparing new heterometallic Cu(II)/Cr(III) complexes, which exhibit Curie-Weiss paramagnetic behavior. These complexes contribute to the development of supramolecular architectures (Nikitina et al., 2009).

  • Polymer Synthesis : In a reaction with cyclic phosphonitrilic halides, DMEDA produces spiro halogenophosphonitrilic imidazolidines and polymeric materials. This process has potential applications in the synthesis of new polymers (Chivers & Hedgeland, 1972).

  • Organic Electronics and Catalysis : Cobalt(III) complexes containing DMEDA demonstrate promising absorption and circular dichroism spectra. These properties are relevant for applications in organic electronics and catalysis (Akamatsu & Shimura, 1978).

  • Organic Synthesis : The 10-membered diamide disulfide ring synthesized from N,N'-[Dimethyl-(2,2'-dithiobisacetyl)]ethylenediamine shows potential for various applications in organic synthesis (Maharajh et al., 1997).

  • CO2 Adsorption and Gas Purification : DMEDA decorated Cu-BTC improves CO2 adsorption performance and stability under various flue gas components, showing better resistance to SO2/NO attacks. This is significant for environmental applications, particularly in gas purification technologies (Song et al., 2019).

  • Coordination Chemistry : DMEDA reacts with (CO)5Mo(PPh2Cl) to produce mixed donor (P,N) chelate complexes. These reactions have implications in the study of metal-ligand interactions and coordination chemistry (Gray & Kraihanzel, 1980).

  • Chemical Synthesis Methods : A one-step process has been developed for preparing derivatives of DMEDA using sulfur and N, indicating its versatility in chemical synthesis (Maier, 1970).

  • Spectroscopy and Structural Analysis : Infrared absorption spectroscopy of DMEDA aids in elucidating the bonding and structure of cellulose-diamine complexes, crucial for the study of such complexes (Segal' & Eggerton, 1961).

Safety And Hazards

N,N’-Dimethylethylenediamine is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

N,N’-Dimethylethylenediamine has been used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides . It has also been used to develop melanin targeted PET and single-photon emission computed tomography (SPECT) imaging agents for melanoma .

properties

IUPAC Name

N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKFRMCSXWQSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058730
Record name N,N'-Dimethylethane-1,2-diamine
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethylethylenediamine
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Vapor Pressure

20.6 [mmHg]
Record name Dimethylethylenediamine
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Product Name

N,N'-Dimethylethylenediamine

CAS RN

110-70-3
Record name N,N′-Dimethylethylenediamine
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Record name Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-
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Record name N,N'-Dimethylethane-1,2-diamine
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Record name N,N'-dimethylethylenediamine
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Record name N,N'-DIMETHYLETHANE-1,2-DIAMINE
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Synthesis routes and methods I

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) Cu2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CuCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO4.5H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
12.5 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Six
Quantity
1 mmol
Type
reactant
Reaction Step Seven
Quantity
1.2 mmol
Type
reactant
Reaction Step Seven
Quantity
0.1 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
5 mg
Type
catalyst
Reaction Step Ten
Quantity
9.1 mg
Type
catalyst
Reaction Step Eleven
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
430 mg
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Fourteen
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Fifteen
[Compound]
Name
Cu2O
Quantity
3.6 mg
Type
reactant
Reaction Step 16

Synthesis routes and methods II

Procedure details

Nine 15 mL test tubes with screw threads were equipped with one 10×3 mm Teflon-coated stirring bar each and charged with K3PO4 (430 mg, 2.03 mmol) and one of the following copper sources: 1) copper powder, bronze (Aldrich, 99%; 3.2 mg, 0.050 mmol); 2) CuI (Strem, 98%; 9.6 mg, 0.050 mmol); 3) CuCl (Strem, 97+%; 5.0 mg, 0.050 mmol); 4) CuSCN (Aldrich, 98+%; 6.1 mg, 0.050 mmol); 5) CU2O (Alfa Aesar, 99%; 3.6 mg, 0.025 mmol); 6) CUCl2 (Strem, 98%; 6.8 mg, 0.051 mmol); 7) CuSO45H2O (Aldrich, 98+%; 12.5 mg, 0.0501 mmol); 8) Cu(OAc)2 (Strem, 99%; 9.1 mg, 0.050 mmol); 9) Cu(II) acetylacetonate (Lancaster, 98%; 13.1 mg, 0.0500 mmol). Each test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL, 15.0 mmol), N-methylformamide (1.06 mL, 18.1 mmol), N,N′-dimethylethylenediamine (160 μL, 1.50 mmol) and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. To each test tube was added 1.28 mL of the stock solution containing 1.0 mmol of 5-iodo-m-xylene, 1.2 mmol of N-methylformamide, 0.10 mmol of N,N′-dimethylethylenediamine using a syringe. The top of the septum was then covered with a dab of vacuum grease to seal the injection spot. The reaction mixtures in the test tubes were stirred in a 80±5° C. oil bath for 7 h. The test tubes were then allowed to reach room temperature, the screw caps were removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL) and the resulting solutions were analyzed by GC. The results are reported in FIG. 21.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) acetylacetonate
Quantity
13.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stock solution
Quantity
1.28 mL
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Quantity
1.2 mmol
Type
reactant
Reaction Step Five
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
5 mg
Type
catalyst
Reaction Step Eight
Quantity
9.1 mg
Type
catalyst
Reaction Step Nine
[Compound]
Name
Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
430 mg
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
[Compound]
Name
bronze
Quantity
3.2 mg
Type
reactant
Reaction Step Twelve
[Compound]
Name
CuSCN
Quantity
6.1 mg
Type
reactant
Reaction Step Thirteen
[Compound]
Name
CUCl2
Quantity
6.8 mg
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dimethylethylenediamine
Reactant of Route 2
N,N'-Dimethylethylenediamine
Reactant of Route 3
N,N'-Dimethylethylenediamine
Reactant of Route 4
N,N'-Dimethylethylenediamine
Reactant of Route 5
N,N'-Dimethylethylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Dimethylethylenediamine

Citations

For This Compound
7,970
Citations
TM McDonald, DM D'Alessandro, R Krishna… - Chemical …, 2011 - pubs.rsc.org
High capacity, high selectivity, and low-cost regeneration conditions are the most important criteria by which new adsorbents for post-combustion carbon dioxide capture will be judged. …
Number of citations: 543 pubs.rsc.org
VM Nikitina, OV Nesterova, VN Kokozay… - Polyhedron, 2009 - Elsevier
Four new heterometallic Cu(II)/Cr(III) complexes with N,N-dimethylethylenediamine (dmen) and its novel Schiff-base derivatives, N′-[(1Z)-3-amino-1,3-dimethylbutylidene]-N,N-…
Number of citations: 24 www.sciencedirect.com
OZ Yeşilel, H İçbudak, H Ölmez… - Synthesis and reactivity …, 2003 - Taylor & Francis
The mixed‐ligand saccharin (Hsac) complexes of Co(II), Ni(II) and Cu(II) with N,N′‐dimethylethylenediamine (dmen), and N,N‐dimethylethylenediamine (ndmen) (Figure 1 ) were …
Number of citations: 24 www.tandfonline.com
H Icbudak, A Uyanik, A Bulut, C Arici… - Zeitschrift für …, 2007 - degruyter.com
The complex [Cu(C 4 H 12 N 2 ) 2 (H 2 O) 2 ] 2+ [(C 4 H 4 NO 4 S) – ] 2 , which is the first structurally characterized complex with acesulfamate as the counter anion, has been …
Number of citations: 16 www.degruyter.com
BL Lucht, DB Collum - Journal of the American Chemical Society, 1996 - ACS Publications
The high basicity of many organolithium species requires that alcohols, amines, and other protic functionalities within substrates and additives be masked by protection, peralkylation, or …
Number of citations: 58 pubs.acs.org
TJ Kistenmacher, DJ Szalda, CC Chiang… - Inorganic …, 1978 - ACS Publications
(/V-Salicylidene-A", TV'-dimethylethylenediamine)(theophyllinato) copper (II)-3.5-water is orthorhombic, with a- 12.570 (4) A, b= 14.983 (5) A, c= 23.249 (8) A, V= 4378.6 A3, …
Number of citations: 43 pubs.acs.org
DW Phelps, WH Goodman, DJ Hodgson - Inorganic Chemistry, 1976 - ACS Publications
(3) Á for the dibromoand dichloro complexes, respectively. The geometry at the copper centers is tetragonal pyramidal, with two halogens and two nitrogen atoms in the base andthe …
Number of citations: 72 pubs.acs.org
JR Zimmerman, BW Smucker, RP Dain… - Inorganica chimica …, 2011 - Elsevier
Nickel Superoxide Dismutase (NiSOD) and the A-cluster of Carbon Monoxide Dehydrogenase/Acetyl Coenzyme A Synthase (CODH/ACS) both feature active sites with Ni coordinated …
Number of citations: 22 www.sciencedirect.com
DJ Szalda, TJ Kistenmacher… - Journal of the American …, 1976 - ACS Publications
The preparation and crystal and molecular structure of the complex (7V-3, 4-benzosalicylidene-Ar', A"-dimethyleth-ylenediamine)(theophyllinato) copper (II) are reported. The complex …
Number of citations: 77 pubs.acs.org
J Kuchár, J Černák, KA Abboud - Acta Crystallographica Section C …, 2004 - iucrdata.iucr.org
The title compound, catena-poly[[μ-cyano-1:2κ2C:N-dicyano-1κ2C-bis(N,N-dimethylethylenediamine-2κ2N,N′)palladium(II)copper(II)]-μ-cyano-1:2′κ2C:N], [CuPd(CN)4(C4H12N2)2]n…
Number of citations: 37 iucrdata.iucr.org

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